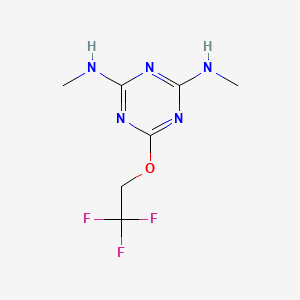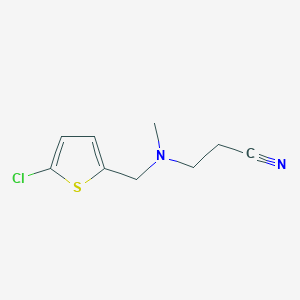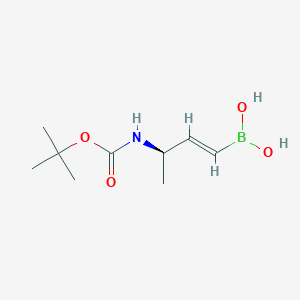
(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid is a boronic acid derivative with the molecular formula C9H18BNO4. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid typically involves the following steps:
Formation of the Enamine: The starting material, an appropriate aldehyde or ketone, is reacted with a secondary amine to form an enamine.
Borylation: The enamine is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium catalysis.
Deprotection: The Boc protecting group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4-(tert-Butoxycarbonylamino)phenylboronic acid
Uniqueness
(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid is unique due to the presence of the Boc-protected amino group, which provides additional functionality and versatility in synthetic applications. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis and drug development.
Properties
Molecular Formula |
C9H18BNO4 |
|---|---|
Molecular Weight |
215.06 g/mol |
IUPAC Name |
[(E,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-enyl]boronic acid |
InChI |
InChI=1S/C9H18BNO4/c1-7(5-6-10(13)14)11-8(12)15-9(2,3)4/h5-7,13-14H,1-4H3,(H,11,12)/b6-5+/t7-/m1/s1 |
InChI Key |
UXZXWEKZFBJNKD-WEWAHIQMSA-N |
Isomeric SMILES |
B(/C=C/[C@@H](C)NC(=O)OC(C)(C)C)(O)O |
Canonical SMILES |
B(C=CC(C)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
![10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B14904666.png)
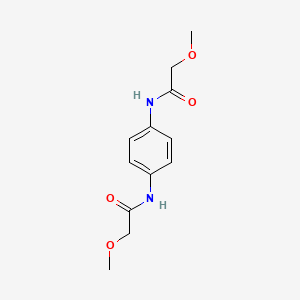
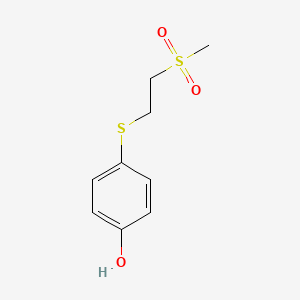
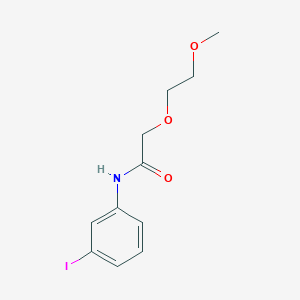
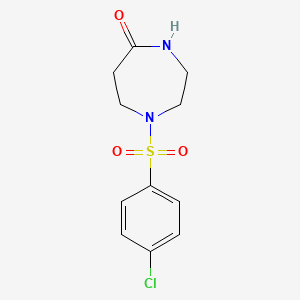
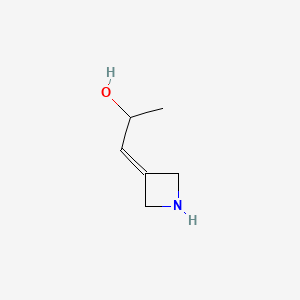
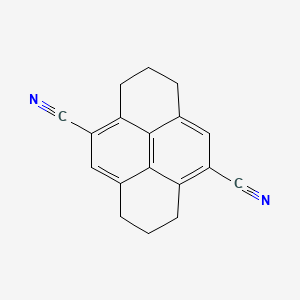
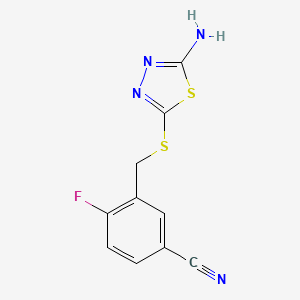
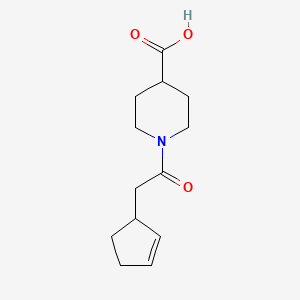
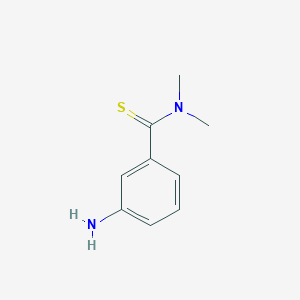
![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)
